molecular formula C7H7F3N2O2S B1405672 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 1427461-10-6

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B1405672
CAS No.: 1427461-10-6
M. Wt: 240.21 g/mol
InChI Key: XXKQNYFMOQHZRT-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis and applications of TFMP and its derivatives have been extensively studied . For instance, Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .


Chemical Reactions Analysis

Trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity than chlorine and other derivatives .


Physical and Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Scientific Research Applications

Electronic Effects in Heterodimetallic Podates

Research by Edder et al. (2000) explored the electronic effects of electron-withdrawing sulfonamide groups in self-assembled noncovalent heterodimetallic d-f podates. They synthesized a segmental ligand, introducing an electron-withdrawing sulfonamide group, and studied its interactions with trivalent lanthanide ions. Their findings indicated a dual effect associated with the sulfonamide group, influencing both sigma-donating and pi-accepting properties of the coordinated bidentate binding unit. This work contributes to understanding the molecular interactions in metal complexes, with potential applications in fields like catalysis and material science (Edder et al., 2000).

Herbicidal Activity

Moran (2003) identified substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with significant herbicidal activity. This discovery could lead to the development of new herbicides for agricultural applications (Moran, 2003).

Supramolecular Structures

The study of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides by Hulita et al. (2005) revealed differences in their hydrogen-bonding arrangements, forming various supramolecular structures. Such insights are valuable in the field of crystal engineering and molecular design (Hulita et al., 2005).

Synthesis of Pyridine Sulfonamides

Emura et al. (2011) established a short-step and scalable transformation method from 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide. Their methodology could be crucial for synthesizing various pyridine sulfonamides, which are important in pharmaceutical and chemical industries (Emura et al., 2011).

Broad Spectrum Antibodies for Sulfonamide Antibiotics

Adrián et al. (2009) developed antibodies for sulfonamide antibiotics, leading to a highly sensitive enzyme-linked immunosorbent assay (ELISA). This advancement is significant for detecting sulfonamide antibiotics in veterinary applications and ensuring food safety (Adrián et al., 2009).

Cyclisations Using Sulfonamides

Haskins and Knight (2002) found that trifluoromethanesulfonic acid is an excellent catalyst for cyclisations involving homoallylic sulfonamides to produce pyrrolidines. This discovery is vital for organic synthesis, particularly in forming polycyclic systems (Haskins & Knight, 2002).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Biochemical Analysis

Biochemical Properties

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in reactions involving nucleophilic substitution and oxidation, which are essential in many biochemical pathways . The trifluoromethyl group in this compound enhances its reactivity and binding affinity with biomolecules, making it an effective inhibitor or activator of specific enzymes. For instance, it has been observed to interact with reverse transcriptase enzymes, potentially lowering the pKa of cyclic carbamates through key hydrogen bonding interactions .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been reported that this compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group in this compound enhances its binding affinity with target enzymes and proteins, facilitating its role as an inhibitor or activator . For example, this compound has been shown to inhibit the activity of reverse transcriptase enzymes by forming hydrogen bonds with key amino acid residues in the enzyme’s active site . This interaction can lead to conformational changes in the enzyme, resulting in its inhibition or activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is known to be air-sensitive and should be stored in a cool, dry, and well-ventilated place to maintain its stability . Over time, this compound may degrade, leading to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, such as oxidative stress, cellular damage, and disruption of metabolic pathways . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can participate in reactions such as nucleophilic substitution and oxidation, which are critical in metabolic processes . By modulating the activity of key enzymes, this compound can influence the flow of metabolites through metabolic pathways, leading to changes in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is sparingly soluble in water and may require specific transporters to facilitate its movement across cellular membranes . Once inside the cell, this compound can bind to proteins that regulate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and effectiveness in cellular assays.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and transporters . The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in various cellular compartments .

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c1-4-5(15(11,13)14)2-3-6(12-4)7(8,9)10/h2-3H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKQNYFMOQHZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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